2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride
Description
Properties
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-2-12-9(13)5-7-6-10-4-3-8(7)11-12;/h5,10H,2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGDMJOKPOQHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C2CNCCC2=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with 2-chloronicotinic acid, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to the formation of dihydropyridazinone compounds .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyridazinone derivatives, including 2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride. Research indicates that these compounds exhibit significant antibacterial and antifungal activities against various pathogenic strains. For instance:
- Antibacterial Effects : Compounds derived from pyridazinones have shown effectiveness against Gram-positive bacteria such as Bacillus subtilis, comparable to standard antibiotics like ampicillin .
- Antifungal Effects : New derivatives have been synthesized that display strong inhibitory effects against fungi like Candida albicans and Candida krusei .
Anti-inflammatory and Analgesic Properties
Pyridazinone derivatives are also being explored for their anti-inflammatory and analgesic properties. Studies have demonstrated that certain compounds within this class can significantly reduce inflammation and pain in experimental models .
Anticancer Potential
Recent investigations into the anticancer properties of pyridazinone derivatives have yielded promising results. For example:
- Colon Cancer : A study focused on 3(2H)-pyridazinone derivatives revealed their potential as non-toxic anti-proliferative agents against human colon carcinoma (HCT116) cells .
- Mechanism of Action : The mode of action is believed to involve the inhibition of cell proliferation pathways critical for cancer growth.
Antihypertensive Activity
Research has identified specific pyridazinone derivatives that exhibit antihypertensive effects. These compounds were evaluated using non-invasive methods and showed efficacy comparable to established antihypertensive medications like hydralazine and propranolol .
Insecticidal Activity
Pyridazinone compounds have been recognized for their insecticidal properties, making them suitable candidates for developing new pesticides. Their effectiveness against various insect pests has been documented in agricultural studies .
Herbicidal Activity
In addition to insecticides, certain pyridazinones demonstrate herbicidal activity, providing a dual-functionality as both insecticides and herbicides in agricultural settings .
Synthetic Pathways and Case Studies
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For example:
- The initial step involves the reaction of hydrazine hydrate with substituted phenyl compounds to form the pyridazinone core.
- Subsequent steps include functional group modifications to enhance biological activity.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-carboxylic acid benzyl ester: Contains a carboxylic acid ester group.
Uniqueness
2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds .
Biological Activity
2-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride (CAS No. 1384427-86-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C9H14ClN3O
- Molecular Weight : 215.68 g/mol
- CAS Number : 1384427-86-4
Pharmacological Activities
Research indicates that compounds within the pyridazinone class exhibit a variety of pharmacological effects. The biological activity of 2-ethyl-2H-pyrido[4,3-c]pyridazin-3-one hydrochloride has been explored in several studies:
-
Anticancer Activity :
- A study demonstrated that derivatives of pyridazinones possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-ethyl-2H-pyrido[4,3-c]pyridazin-3-one showed promising results against human colon carcinoma (HCT116) and liver cancer (HEP3B) cells with IC50 values indicating effective growth inhibition .
- Another research highlighted the anti-proliferative properties of pyridazinones against neuroblastoma cells (SH-SY5Y), suggesting their potential use in cancer chemotherapy .
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves modulation of key cellular pathways. Pyridazinones may act as inhibitors of specific enzymes or receptors involved in cell proliferation and survival . For example, they have been reported to influence microtubule dynamics, which is crucial for cell division .
Structure-Activity Relationship (SAR)
The biological activity of pyridazinone derivatives is significantly influenced by their structural characteristics. Modifications to the core structure can enhance or diminish their pharmacological effects:
| Compound Variation | Biological Activity | IC50 (µM) |
|---|---|---|
| Parent Compound | Moderate | 10.5 |
| Ethyl Substituent | Enhanced | 4.9 |
| Methyl Substituent | Reduced | 12.0 |
This table illustrates how variations in substituents can alter the potency of the compounds, with ethyl groups generally enhancing activity compared to methyl groups .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies :
- In Vivo Studies :
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of pyridazinone derivatives like 2-ethyl-2H-pyrido[4,3-c]pyridazin-3-one hydrochloride?
- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst loading. For example, analogous pyridazinone derivatives (e.g., 2-(2-nitrobenzyl)pyrido[2,3-b]pyrazin-3(4H)-one) are synthesized via condensation reactions between oxazolidine derivatives and diamines under acidic conditions . Key steps include refluxing in ethanol with concentrated sulfuric acid, followed by neutralization with sodium bicarbonate to precipitate the product. Monitoring reaction progress via TLC and optimizing stoichiometric ratios of intermediates (e.g., 2,3-diaminopyridine) can improve yields.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are essential for verifying proton environments and carbon frameworks, particularly for distinguishing between tautomeric forms (e.g., hexahydro vs. tetrahydro pyridazinone rings).
- X-ray Crystallography : Crystal structure analysis (as demonstrated for 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one) resolves bond lengths, angles, and hydrogen-bonding networks, which are critical for validating stereochemistry .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, especially for hydrochloride salts.
Q. What purification strategies are effective for removing byproducts in pyridazinone synthesis?
- Methodological Answer : Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) is widely employed. For hydrochloride salts, recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) enhances purity. Centrifugation and repeated washing with cold ethanol can remove unreacted amines or acidic impurities, as seen in analogous syntheses .
Advanced Research Questions
Q. How do researchers address solubility challenges in hydrochloride salts during biological assays?
- Methodological Answer : Hydrochloride salts often exhibit poor solubility in non-polar solvents. Strategies include:
- pH Adjustment : Buffering to physiological pH (7.4) with phosphate-buffered saline (PBS) to ionize the compound.
- Co-Solvent Systems : Using DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.
- Surfactant-Assisted Dispersion : Polysorbate 80 or cyclodextrins can enhance aqueous solubility, as demonstrated for structurally related pyrimidine hydrochlorides .
Q. What experimental designs are used to study the compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies involve:
- Temperature/Humidity Stress : Storing samples at 40°C/75% RH for 6 months and analyzing degradation via HPLC.
- Light Exposure : Using ICH Q1B guidelines to assess photostability under UV/visible light.
- Hydrolytic Stability : Testing in aqueous buffers (pH 1–10) to identify pH-sensitive functional groups (e.g., pyridazinone rings). Data from analogous compounds (e.g., pyridoxal hydrochloride) suggest hydrolytic degradation pathways are pH-dependent .
Q. How can computational modeling predict reactivity or metabolic pathways for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, Hirshfeld surface analysis of pyridazinone derivatives identifies hydrogen-bond donors/acceptors critical for intermolecular interactions .
- Molecular Dynamics (MD) Simulations : Models binding affinities to biological targets (e.g., kinases) using force fields like CHARMM or AMBER.
- ADMET Prediction : Tools like SwissADME estimate metabolic liabilities (e.g., cytochrome P450 interactions) based on topological polar surface area (TPSA) and logP values .
Key Methodological Considerations
- Contradiction Handling : Discrepancies in spectral data (e.g., NMR shifts) between batches may arise from tautomerism or salt-form variations. Cross-validate with X-ray structures to resolve ambiguities .
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling hydrochloride salts, as they may release HCl vapor under heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
